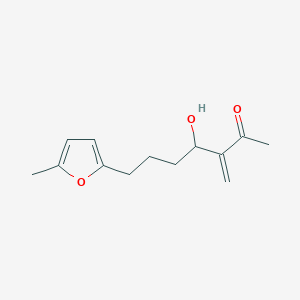![molecular formula C24H28O2Si B14314255 (4-Methoxyphenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane CAS No. 109627-31-8](/img/structure/B14314255.png)
(4-Methoxyphenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxyphenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane is a chemical compound that belongs to the class of organosilicon compounds These compounds are characterized by the presence of silicon atoms bonded to organic groups This particular compound features a silane core with a 4-methoxyphenyl group, two dimethyl groups, and a 3-(3-phenoxyphenyl)propyl group attached to the silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxyphenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction can be catalyzed by transition metals such as platinum or rhodium. The general reaction scheme is as follows:
Hydrosilylation Reaction:
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions: (4-Methoxyphenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes with different substituents.
Substitution: Nucleophilic substitution reactions can replace one or more of the organic groups attached to the silicon atom.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used under mild conditions.
Reduction: Hydride donors like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.
Major Products:
Oxidation: Silanols or siloxanes.
Reduction: Silanes with different organic groups.
Substitution: New organosilicon compounds with varied functional groups.
Scientific Research Applications
(4-Methoxyphenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the production of specialty polymers and coatings, where its properties enhance the performance of the final products.
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane involves its interaction with various molecular targets. The silicon atom in the compound can form stable bonds with other elements, allowing it to participate in a range of chemical reactions. The presence of the 4-methoxyphenyl and 3-(3-phenoxyphenyl)propyl groups enhances its reactivity and specificity towards certain biological targets. The compound can modulate signaling pathways by interacting with enzymes or receptors, leading to changes in cellular functions.
Comparison with Similar Compounds
- (4-Methoxyphenyl)(dimethyl)[3-(4-phenoxyphenyl)propyl]silane
- (4-Methoxyphenyl)(dimethyl)[3-(2-phenoxyphenyl)propyl]silane
- (4-Methoxyphenyl)(dimethyl)[3-(3-methoxyphenyl)propyl]silane
Comparison:
- Structural Differences: The position of the phenoxy group on the phenyl ring can vary, leading to differences in reactivity and properties.
- Reactivity: The presence of different substituents can affect the compound’s reactivity towards nucleophiles and electrophiles.
- Applications: While similar compounds may have overlapping applications, the unique structure of (4-Methoxyphenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane makes it particularly suitable for specific research and industrial applications.
Properties
CAS No. |
109627-31-8 |
|---|---|
Molecular Formula |
C24H28O2Si |
Molecular Weight |
376.6 g/mol |
IUPAC Name |
(4-methoxyphenyl)-dimethyl-[3-(3-phenoxyphenyl)propyl]silane |
InChI |
InChI=1S/C24H28O2Si/c1-25-21-14-16-24(17-15-21)27(2,3)18-8-10-20-9-7-13-23(19-20)26-22-11-5-4-6-12-22/h4-7,9,11-17,19H,8,10,18H2,1-3H3 |
InChI Key |
QRTIBKBSMMKMRR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)[Si](C)(C)CCCC2=CC(=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


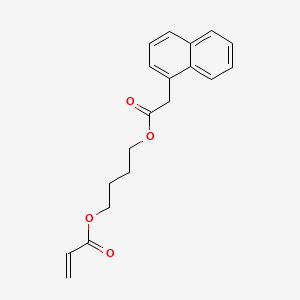
![9-(1H-Cyclopropa[b]naphthalen-1-ylidene)-9H-fluorene](/img/structure/B14314179.png)
![3-[(Decylamino)methylidene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B14314191.png)
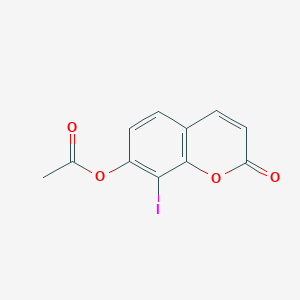


![4B,5,5a,6-tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-b]pyridine](/img/structure/B14314209.png)
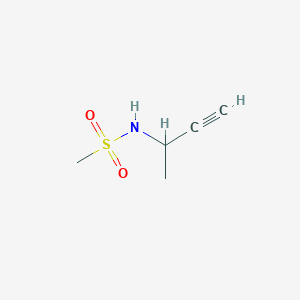
![4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yl)methyl]benzaldehyde](/img/structure/B14314222.png)
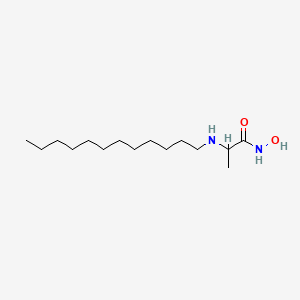
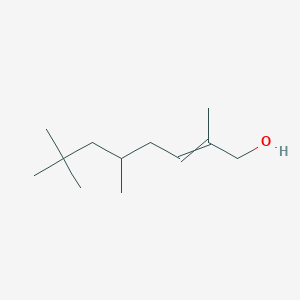
![(3S,5R,7S)-16-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]imino-5-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-18-one](/img/structure/B14314249.png)
![2,2-Dichloro-N-[(E)-(dimethylamino)methylidene]acetamide](/img/structure/B14314250.png)
